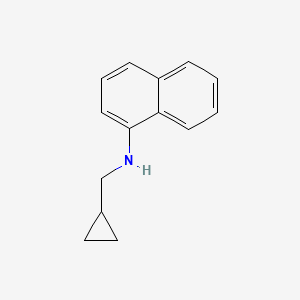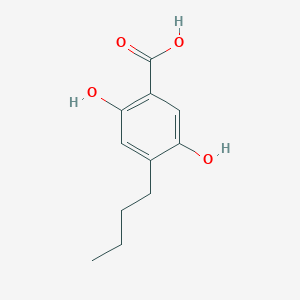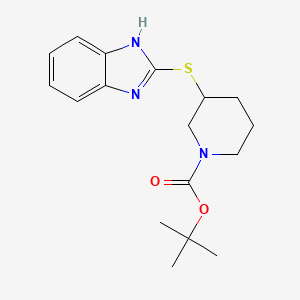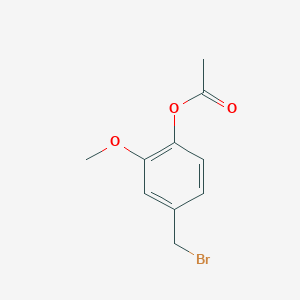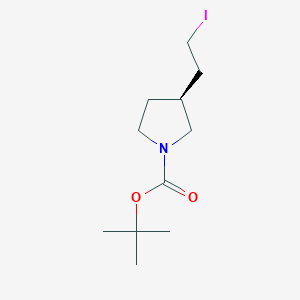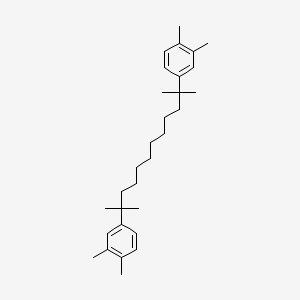
Benzene, 1,1'-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] is a complex organic compound with the molecular formula C30H46 and a molecular weight of 406.69 g/mol . This compound is characterized by its unique structure, which includes two benzene rings connected by a decane chain with multiple methyl groups. It is known for its stability and specific chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] involves several steps:
Synthetic Routes: The compound can be synthesized through a series of organic reactions, starting with the preparation of the decane chain, followed by the attachment of benzene rings and methyl groups.
Industrial Production Methods: Industrial production typically involves large-scale chemical processes, utilizing advanced equipment and techniques to ensure high yield and purity.
Chemical Reactions Analysis
Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts.
Major Products: The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted benzene derivatives.
Scientific Research Applications
Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] has diverse applications in scientific research:
Chemistry: It is used as a model compound in studying organic reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s stability and specific interactions with biological molecules make it useful in biochemical studies and drug design.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer effects, is ongoing.
Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Benzene, 1,1’-(1,1,10,10-tetramethyl-1,10-decanediyl)bis[3,4-dimethyl-] can be compared with other similar compounds:
Properties
Molecular Formula |
C30H46 |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
4-[11-(3,4-dimethylphenyl)-2,11-dimethyldodecan-2-yl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C30H46/c1-23-15-17-27(21-25(23)3)29(5,6)19-13-11-9-10-12-14-20-30(7,8)28-18-16-24(2)26(4)22-28/h15-18,21-22H,9-14,19-20H2,1-8H3 |
InChI Key |
JGGXEDAGNBSUDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)CCCCCCCCC(C)(C)C2=CC(=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


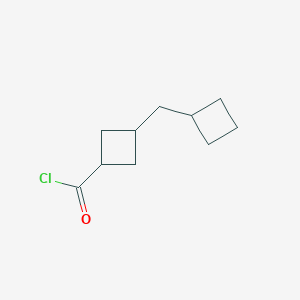
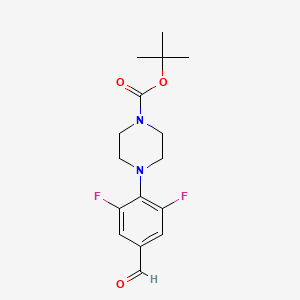


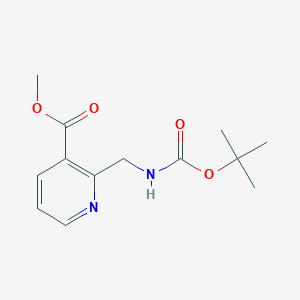
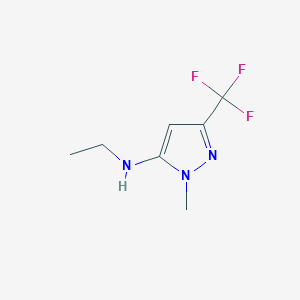
![2-Amino-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13967278.png)
